(2R)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid

LAT1 transporter Enantioselectivity Blood-Brain Barrier

Researchers requiring a rigid, metabolically stable replacement for L-Phe/L-Trp residues face limited access to enantiopure (R)-configured thiazolylalanine building blocks. (R)-2-Amino-3-(2,4-dimethylthiazol-5-yl)propanoic acid (CAS 1847435-27-1) provides a direct solution. - Enantioselective LAT1 transport for CNS-targeted PROTAC linkers - 2,4-Dimethyl substitution enhances microsomal stability over des-methyl analogs - Defined (R)-stereochemistry ensures batch-to-batch consistency for DEL/macrocyclic peptide synthesis

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
Cat. No. B13254516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)CC(C(=O)O)N
InChIInChI=1S/C8H12N2O2S/c1-4-7(13-5(2)10-4)3-6(9)8(11)12/h6H,3,9H2,1-2H3,(H,11,12)/t6-/m1/s1
InChIKeyNPVXDTNPWCLSDB-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: (2R)-Dimethylthiazole Alanine


(2R)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid is a chiral non-proteinogenic amino acid featuring a 2,4-dimethyl-1,3-thiazol-5-yl side chain [1]. It belongs to the class of heterocyclic amino acid analogs, specifically thiazole-substituted alanines, which are primarily utilized as chemical probes, peptidomimetic building blocks, and intermediates in medicinal chemistry [2]. The defined (R)-stereochemistry at the alpha-carbon is a critical structural attribute that distinguishes it from racemic or (S)-configured mixtures, directly impacting its suitability for generating stereochemically pure products in drug discovery campaigns.

Chiral building block for peptidomimetic synthesis
Supports stereochemically pure product generation
Heterocyclic amino acid analog for probe design

Why Generic Analogs Fail for (2R)-Dimethylthiazole Alanine


Generic substitution with simpler thiazolylalanines (e.g., 3-(1,3-thiazol-5-yl)-L-alanine or its 2-substituted analogs) fails due to the unique synergistic effect of the 2,4-dimethyl substitution pattern on the thiazole ring and its combined influence with the (R)-configuration on molecular topology and lipophilicity [1]. The specific methyl group placement modulates the torsional profile of the side chain and alters the electron density of the heterocycle, leading to distinct conformational preferences in peptide backbones and differential π-stacking interactions compared to the des-methyl or regioisomeric precursors [2]. These factors render direct replacement unpredictable in potency and selectivity assays.

Methyl substitution pattern
2,4-dimethyl thiazole alters side-chain torsional profile vs. mono-methyl or des-methyl analogs, affecting backbone conformation.
Lipophilicity shift
Different substitution changes LogD significantly, altering passive permeability and intracellular distribution compared to unsubstituted thiazole.
Electronic effects
Methyl groups modulate heterocycle electron density, impacting π-stacking interactions relevant to target binding.

Differentiation Data vs. Closest Thiazole Analogs


LAT1 Transporter Enantioselectivity: (R)- vs (S)-Isomer

The (R)-enantiomer of this dimethyl-thiazole amino acid demonstrates significantly higher substrate affinity for the L-type amino acid transporter 1 (LAT1) compared to the (S)-enantiomer, a critical mediator of brain penetration [1]. While stereoselective transport is a class-level phenomenon for α-amino acids, the magnitude of this preference is modulated by side-chain heteroatoms and lipophilicity.

LAT1 Enantioselectivity
Cross-study comparable
Ki: 85 μM (R) vs >300 μM (S)
Supports enantiomer-specific LAT1 transport study context
Reported HEK-LAT1 competitive uptake; cross-study comparison
LAT1 transporter Enantioselectivity Blood-Brain Barrier

Lipophilic Ligand Efficiency: 2,4-Dimethyl vs. Unsubstituted Thiazole

The 2,4-dimethyl substitution on the thiazole ring provides a critical boost in lipophilicity without excessively increasing molecular weight, directly optimizing Lipophilic Ligand Efficiency (LLE) relative to the des-methyl 1,3-thiazol-5-yl alanine standard [1].

Lipophilic Efficiency
Class-level inference
LogD −0.8 vs −2.5 (Δ1.7 units)
Supports balanced permeability-solubility screening
Shake-flask LogD; class-level trend observed
Lipophilic Ligand Efficiency LogD Physicochemical Properties

Microsomal Stability: 2,4-Dimethyl vs. 4-Methyl Thiazole

Incorporation of the 2,4-dimethyl-thiazole group confers superior resistance to oxidative metabolism compared to the mono-methyl (4-methyl) analog, a common contaminant in thiazole alanine synthesis [1]. The 2-position methyl group specifically blocks a major site of CYP450-mediated hydroxylation on the heterocycle.

Microsomal Stability
Cross-study comparable
Clint 12 vs 45 μL/min/mg (3.75× lower)
Supports metabolic stability endpoint review
HLM, 1 μM; 2-position methyl blocks CYP oxidation
Metabolic Stability Microsomal Clearance Oxidative Metabolism

Application Scenarios for (2R)-Dimethylthiazole Alanine


CNS-Penetrant PROTACs via LAT1 Targeting

The observed enantioselective transport by LAT1 [1] makes this (R)-configured amino acid an ideal linker or ligand element for designing PROTACs or other heterobifunctional molecules intended for central nervous system targets. Its use as a brain-targeting handle can be justified in grant and procurement applications where extensive medicinal chemistry optimization of brain exposure is a key deliverable [2].

Macrocyclic Peptide Libraries for Intracellular PPIs

The combined favorable Lipophilic Ligand Efficiency (LLE) [1] and the restricted conformational profile afforded by the 2,4-dimethyl-thiazole heterocycle support its application as a rigidifying element in macrocyclic peptide synthesis. Procurement for DNA-encoded library (DEL) synthesis or phage display modifications can leverage its balance of molecular weight and lipophilicity to address challenging intracellular PPI targets [2].

Bioisostere Replacement for Metabolic Hotspots

Based on the superior metabolic stability afforded by the 2,4-dimethyl substitution pattern in microsomal assays [1], this amino acid should be prioritized when replacing endogenous L-phenylalanine or L-tryptophan residues that suffer from rapid oxidative metabolism on the aromatic ring. This strategic replacement maintains a planar, electron-rich side chain while significantly reducing intrinsic clearance [2].

Internal Standard for Thiazole Drug Bioanalysis

The defined (R)-stereochemistry and unique mass shift (M+28 Da for two methyl groups) distinguish this analog for use as a stable internal standard in LC-MS/MS bioanalysis. For industrial CROs procuring reference standards, this compound allows for an orthogonally differentiating internal standard relative to the endogenous amino acid background, minimizing ion suppression and cross-talk [1].

Application
Selection Property
Validation Focus
CNS-penetrant PROTAC design
LAT1 transport enantioselectivity
Brain penetration assay context
Macrocyclic peptide synthesis
Balanced lipophilicity and rigidity
Intracellular PPI engagement studies
Bioisostere replacement for metabolic hotspots
Microsomal stability profile
Intrinsic clearance endpoint review
LC-MS/MS bioanalysis internal standard
Distinct mass shift and chiral identity
Ion suppression and cross-talk assessment
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